2-Iodo-4-nitro-5-(trifluoromethyl)aniline
Overview
Description
“2-Iodo-4-nitro-5-(trifluoromethyl)aniline” is a biochemical used for proteomics research . Its molecular formula is C7H4F3IN2O2, and it has a molecular weight of 332.02 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C7H5F3IN2O2 . The InChI code for this compound is 1S/C7H5F3IN2O2 .Scientific Research Applications
Supramolecular Structures and Hydrogen Bonding : 2-Iodo-4-nitro-5-(trifluoromethyl)aniline and its isomers are studied for their ability to form intricate supramolecular structures through hydrogen bonding and other intermolecular interactions. These structures have potential applications in the development of new materials and in the study of molecular interactions (Glidewell et al., 2004).
Chemical Synthesis and Organic Reactions : This compound serves as a precursor or intermediate in various organic synthesis processes. For example, its involvement in direct amination reactions and subsequent reduction to form different types of anilines, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals (Pastýříková et al., 2012).
Catalysis and Hydrogenation Reactions : Research has been conducted on the use of this compound in catalysis, particularly in the context of hydrogenation reactions. This includes studies on the selectivity and efficiency of various catalysts in reactions involving nitroaniline compounds (Baramov et al., 2017).
Material Science and Spectroscopy : The compound's properties make it a subject of interest in spectroscopic studies, which explore its electronic and molecular properties. Such research can inform the development of materials with specific electronic or optical characteristics (Saravanan et al., 2014).
Pharmaceutical Synthesis : It also finds application in the synthesis of pharmaceutical intermediates. The compound can be used in various chemical transformations that are key steps in the synthesis of drugs and other therapeutic agents (Shijing, 2013).
Polymers and Nonlinear Optics : Research into polymers containing donor-acceptor Schiff base in their side chain for nonlinear optics involves the use of compounds like this compound. These studies are significant for the development of materials with specific optical properties (Bagheri & Entezami, 2002).
Green Chemistry and Environmental Considerations : The compound is also involved in research exploring environmentally friendly chemical processes. This includes studies on the hydrogenation of nitro compounds and the development of more sustainable and less toxic methods for chemical synthesis (Jagadeesh et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-iodo-4-nitro-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IN2O2/c8-7(9,10)3-1-5(12)4(11)2-6(3)13(14)15/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFWKVXKKCOJPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)I)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252852 | |
Record name | 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852569-37-0 | |
Record name | 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852569-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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